3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid
Brand Name: Vulcanchem
CAS No.: 692287-41-5
VCID: VC4518403
InChI: InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-8-11(20)19(9-4-2-1-3-5-9)13(18-10)23-7-6-12(21)22/h1-5,8H,6-7H2,(H,21,22)
SMILES: C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCCC(=O)O)C(F)(F)F
Molecular Formula: C14H11F3N2O3S
Molecular Weight: 344.31

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid

CAS No.: 692287-41-5

Cat. No.: VC4518403

Molecular Formula: C14H11F3N2O3S

Molecular Weight: 344.31

* For research use only. Not for human or veterinary use.

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid - 692287-41-5

Specification

CAS No. 692287-41-5
Molecular Formula C14H11F3N2O3S
Molecular Weight 344.31
IUPAC Name 3-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid
Standard InChI InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-8-11(20)19(9-4-2-1-3-5-9)13(18-10)23-7-6-12(21)22/h1-5,8H,6-7H2,(H,21,22)
Standard InChI Key FFENGIRYCKWMGB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCCC(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound, with the CAS number 692287-41-5, has the molecular formula C₁₄H₁₁F₃N₂O₃S and a molecular weight of 344.31 g/mol . Its IUPAC name is 3-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid, reflecting its pyrimidine core substituted with phenyl, trifluoromethyl, and sulfanylpropanoic acid groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₁F₃N₂O₃S
Molecular Weight344.31 g/mol
Physical FormSolid
Purity≥90%
SolubilityLimited data; likely polar aprotic solventsInferred

Structural Features

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Trifluoromethyl Group: At position 4, enhancing metabolic stability and lipophilicity .

  • Sulfanylpropanoic Acid Moiety: A thioether-linked propanoic acid at position 2, contributing to potential bioactivity .

Synthesis and Manufacturing

Key Synthetic Routes

While detailed protocols are proprietary, available data suggest the compound is synthesized via:

  • Heterocyclic Formation: Construction of the pyrimidine ring through cyclocondensation reactions .

  • Suzuki-Miyaura Coupling: Introduction of the phenyl group using palladium catalysts .

  • Thioether Linkage: Sulfur alkylation to attach the propanoic acid side chain .

Example Pathway:

  • Intermediate 1: 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-2-thiol.

  • Alkylation: Reaction with 3-bromopropanoic acid to form the thioether bond .

  • Purification: Column chromatography or recrystallization to achieve ≥90% purity .

Challenges in Synthesis

  • Instability of Intermediates: Hygroscopic intermediates require inert conditions .

  • Stereoselectivity: Ensuring correct spatial arrangement of substituents, particularly in analogs .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor or intermediate in drug discovery:

  • Kinase Inhibitors: Structural analogs are explored for oncology targets .

  • PPARδ Agonists: Patents highlight derivatives for metabolic disorders .

  • Ghrelin Receptor Modulators: Related pyrimidines show promise in alcohol use disorder (AUD) treatment .

Table 2: Patent Applications Involving Analogous Structures

Patent NumberApplication AreaKey Structural Feature
EP1667964B1PPARδ AgonistsTrifluoromethyl-pyrimidine
WO2020225831A1BTK Inhibitors (Acalabrutinib)Sulfanylpropanoic acid

Chemical Biology

  • Protease Studies: The sulfanyl group may act as a nucleophile in enzyme inhibition assays.

  • Fluorescent Probes: Derivatives with aromatic systems could enable imaging applications .

Hazard CodeStatementPrecautionary Measure
H315Causes skin irritationP280: Wear protective gloves
H319Causes serious eye irritationP305+P338: Eye rinse protocol
H335May cause respiratory irritationP261: Avoid dust inhalation

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